molecular formula C13H27ClO B8546547 Chloromethyl dodecyl ether CAS No. 13497-61-5

Chloromethyl dodecyl ether

Cat. No.: B8546547
CAS No.: 13497-61-5
M. Wt: 234.80 g/mol
InChI Key: KIRLBCKNLVOUDA-UHFFFAOYSA-N
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Description

Chloromethyl dodecyl ether (C₁₂H₂₅OCH₂Cl) is an alkyl chloromethyl ether characterized by a dodecyl (C₁₂) chain linked to a chloromethyl (-OCH₂Cl) group. This compound is part of the broader class of chloroalkyl ethers, which are known for their reactivity as alkylating agents.

Applications:
this compound is utilized in organic synthesis, particularly for introducing protective groups or modifying pharmaceutical compounds. For example, it has been employed in the preparation of anticonvulsant prodrugs, where its alkylating properties facilitate the formation of ether-linked derivatives .

Scientific Research Applications

Chloromethyl dodecyl ether is a compound that has garnered attention in various scientific and industrial applications due to its unique properties. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Organic Synthesis

This compound is employed as a reagent in organic synthesis, particularly for introducing the methoxymethyl (MOM) protecting group. This is crucial for the protection of alcohols and amines during chemical reactions, allowing for selective transformations without interference from functional groups.

Alkylating Agent

In chemical manufacturing, this compound serves as an alkylating agent. It can be used to synthesize chloromethylated compounds which are essential in producing various industrial chemicals, including surfactants and polymers.

Production of Ion-Exchange Resins

The compound is instrumental in the manufacture of ion-exchange resins. These resins are widely used in water purification processes and in the pharmaceutical industry for drug formulation.

Water Repellents

This compound is utilized in creating water-repellent coatings. These coatings are applied to textiles and other materials to enhance their resistance to water.

Industrial Polymers

The compound finds application in the production of industrial polymers, which are essential for various applications ranging from packaging materials to automotive parts.

Case Study 1: Synthesis of Chloromethylated Compounds

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound as an alkylating agent in synthesizing chloromethylated derivatives of phenolic compounds. The results indicated high yields and selectivity, showcasing its potential in pharmaceutical applications.

Case Study 2: Environmental Impact Assessment

An environmental assessment study evaluated the impact of this compound used in industrial processes. The findings revealed that while effective, there were significant concerns regarding its toxicity and potential carcinogenic effects, necessitating strict regulatory measures during its handling and use.

Case Study 3: Development of Water-Repellent Textiles

In a collaborative project between textile engineers and chemists, this compound was utilized to develop a new class of water-repellent textiles. The treated fabrics exhibited remarkable water resistance while maintaining breathability, indicating potential applications in outdoor apparel.

Safety Considerations

This compound is classified as a hazardous substance due to its carcinogenic properties. Chronic exposure has been linked to respiratory cancers, making it essential for industries utilizing this compound to implement stringent safety protocols and monitoring measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in CDDE is highly reactive, enabling facile substitution with nucleophiles:

  • Reaction with Cyanide : CDDE reacts with cuprous cyanide to form dodecyloxy acetonitrile, which can be hydrolyzed to dodecyloxy acetic acid .
    CDDE+CuCNCH2(CN)O-C12H25+CuCl\text{CDDE} + \text{CuCN} \rightarrow \text{CH}_2(\text{CN})-\text{O-C}_{12}\text{H}_{25} + \text{CuCl}

  • Alcoholysis : Forms mixed formals (acetals) when treated with alcohols, avoiding side reactions common in direct formaldehyde-alcohol condensation .
    CDDE+R’OHCH2(OR’)O-C12H25+HCl\text{CDDE} + \text{R'OH} \rightarrow \text{CH}_2(\text{OR'})-\text{O-C}_{12}\text{H}_{25} + \text{HCl}

Friedel-Crafts Alkylation

CDDE acts as a chloromethylating agent in aromatic systems under Friedel-Crafts conditions. For example, it reacts with benzene derivatives to form chloromethylated aromatics, which can be reduced to methylated products .

Example with Cumene :
C6H5C(CH3)2+CDDEFeCl3C6H4(CH2O-C12H25)C(CH3)2+HCl\text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2 + \text{CDDE} \xrightarrow{\text{FeCl}_3} \text{C}_6\text{H}_4(\text{CH}_2\text{O-C}_{12}\text{H}_{25})\text{C(CH}_3\text{)}_2 + \text{HCl}

Catalyst Temperature Byproduct (Diarylmethane)
ZnCl₂60°C<5%
FeCl₃20°C10–15%

Hydrolysis and Stability

CDDE undergoes hydrolysis in aqueous media, producing dodecyl alcohol and formaldehyde :
CDDE+H2OC12H25OH+HCHO+HCl\text{CDDE} + \text{H}_2\text{O} \rightarrow \text{C}_{12}\text{H}_{25}\text{OH} + \text{HCHO} + \text{HCl}

  • Rate : Hydrolysis accelerates under acidic or basic conditions.

  • Stability : Decomposes at temperatures >180°C, forming formaldehyde-di-dodecyl acetal .

Elimination Reactions

Under basic conditions or high temperatures, CDDE can undergo dehydrohalogenation to form formaldehyde dodecyl acetal :
CDDEΔCH2(O-C12H25)2+HCl\text{CDDE} \xrightarrow{\Delta} \text{CH}_2(\text{O-C}_{12}\text{H}_{25})_2 + \text{HCl}

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing chloromethyl alkyl ethers like CMME and BCME, and what are the critical reaction parameters to control?

  • Methodology : CMME is synthesized via the reaction of methanol with formaldehyde and hydrogen chloride under anhydrous conditions. Critical parameters include maintaining temperatures <30°C to avoid exothermic side reactions, strict moisture exclusion (to prevent hydrolysis to HCl and formaldehyde), and precise stoichiometric control of reactants. For BCME, the reaction involves chlorination of dimethyl ether or condensation of chloromethanol derivatives .

Q. What are the essential safety protocols for handling chloromethyl alkyl ethers in laboratory settings?

  • Safety Measures :

  • Use OSHA-compliant fume hoods and closed systems to minimize inhalation exposure .
  • Store in airtight, corrosion-resistant containers at temperatures <25°C, away from peroxides and ignition sources .
  • Implement grounding and bonding during transfers to prevent static discharge .
  • Conduct regular peroxide testing due to air-reactive properties .

Q. Which spectroscopic techniques are most effective for characterizing chloromethyl alkyl ethers, and what key spectral features should researchers observe?

  • Analytical Methods :

  • ¹H NMR : Chloromethyl group (-CH₂Cl) appears as a triplet at δ 4.5–5.0 ppm; methyl ether (-OCH₃) resonates as a singlet at δ 3.3 ppm.
  • IR Spectroscopy : C-O-C stretching at ~1100 cm⁻¹ and C-Cl bond at ~700 cm⁻¹ .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 80 for [CH₃OCH₂Cl]⁺) aid in identification .

Advanced Research Questions

Q. How can researchers design in vitro studies to assess the carcinogenic potential of chloromethyl alkyl ethers while mitigating exposure risks?

  • Experimental Design :

  • Use sealed, automated systems for dosing to prevent airborne exposure.
  • Employ human lymphocyte cultures for genotoxicity assays (e.g., DNA inhibition at 5 mL/L) .
  • Validate results with in vivo models (e.g., rodent inhalation studies) to correlate with epidemiological data .

Q. What analytical challenges exist in quantifying trace levels of BCME in occupational environments, and what methodological improvements enhance detection accuracy?

  • Challenges & Solutions :

  • Thermal Instability : Use cryogenic trapping in GC-ECD to stabilize BCME during analysis .
  • Low Volatility : Derivatize with thiols to form stable adducts for LC-MS detection.
  • Interference from Moisture : Pre-treat samples with molecular sieves to eliminate hydrolysis artifacts .

Q. How should researchers address discrepancies between epidemiological data and experimental models regarding latency periods of BCME-induced carcinogenesis?

  • Data Reconciliation Strategies :

  • Conduct longitudinal cohort studies with industrial workers, integrating historical exposure levels (e.g., ppm-years) and cancer registry data .
  • Adjust for confounders (e.g., smoking, co-exposures) using multivariate regression models.
  • Compare tumorigenic mechanisms (e.g., DNA adduct formation in human vs. rodent models) to explain species-specific latency differences .

Comparison with Similar Compounds

Comparison with Similar Chloroalkyl Ethers

Structural and Functional Similarities

Chloroalkyl ethers share the general formula R-O-CH₂Cl , where R varies by compound. Key analogs include:

Compound Formula Key Features
Chloromethyl methyl ether (CMME) CH₃OCH₂Cl Short-chain analog; highly reactive alkylating agent .
Bis(chloromethyl) ether (BCME) ClCH₂OCH₂Cl Symmetrical structure; extreme carcinogenicity .
Benzyl chloromethyl ether C₆H₅CH₂OCH₂Cl Aromatic substitution; used in polymer synthesis .
Chloromethyl dodecyl ether C₁₂H₂₅OCH₂Cl Long alkyl chain; potential use in pharmaceuticals .

Toxicity and Regulatory Status

  • CMME and BCME: Classified as Group 1 human carcinogens (IARC) due to strong epidemiological links to lung cancer. OSHA mandates strict exposure controls (e.g., engineering controls, PPE) .
  • Benzyl chloromethyl ether: Limited toxicity data, but structural similarity to CMME suggests caution in handling .
  • This compound: No direct carcinogenicity data are available. However, its classification as a chloroalkyl ether warrants precautionary measures similar to CMME .

Metabolic and Environmental Fate

  • CMME/BCME : Hydrolyze in aqueous environments to form formaldehyde and hydrochloric acid, contributing to their toxicity .

Properties

CAS No.

13497-61-5

Molecular Formula

C13H27ClO

Molecular Weight

234.80 g/mol

IUPAC Name

1-(chloromethoxy)dodecane

InChI

InChI=1S/C13H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h2-13H2,1H3

InChI Key

KIRLBCKNLVOUDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 g (1 mole) of paraformaldehyde were stirred in 100 ml 1,2-dichloroethane with 186 g (1 mole) of 1-dodecanol, and HCl gas was passed for 3 hours at 0°-5° C. The product was diluted with more solvent to give a 2M concentration.
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30 g
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186 g
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0 (± 1) mol
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100 mL
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